N-Hydroxy-N-methyldecanamide
Description
N-Hydroxy-N-methyldecanamide is a fatty acid amide derivative characterized by a 10-carbon alkyl chain (decanoyl group) and a hydroxylated, methyl-substituted amide group. Structurally, it belongs to the hydroxamic acid family, which are known for their metal-chelating and antioxidant properties . The compound’s amphiphilic nature, arising from its hydrophobic alkyl chain and polar amide group, suggests utility in surfactants or cosmetic formulations .
Properties
CAS No. |
99450-83-6 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-hydroxy-N-methyldecanamide |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-10-11(13)12(2)14/h14H,3-10H2,1-2H3 |
InChI Key |
QZJIKZQTASXNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyldecanamide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-methyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-Hydroxy-N-methyldecanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl and amide functionalities make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.
Medicine: this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyldecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide bond can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., dodecanamide vs. decanamide) increase hydrophobicity, affecting melting points and solubility. For instance, N-(3-hexadecyloxy-2-hydroxypropyl)-N-hydroxyethylhexadecanamide has a melting range of 69–77°C .
- Hydroxyethyl substituents (e.g., in ) improve water solubility compared to methyl groups.
Physicochemical Properties
While direct data for this compound is unavailable, analogs suggest:
- Melting Point : Likely 50–80°C (based on ).
- Solubility: Moderately soluble in organic solvents (e.g., ethanol, acetone) but poorly soluble in water due to the decanoyl chain.
- Reactivity : The hydroxyl group enables metal chelation, similar to hydroxamic acids in , which exhibit antioxidant activity via radical scavenging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
